molecular formula C12H23NO4 B7828130 Fmoc-L-

Fmoc-L-

Cat. No.: B7828130
M. Wt: 245.32 g/mol
InChI Key: CMRZYYUYDQRCEO-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-Fluorenylmethyloxycarbonyl-L-” is a widely used protecting group in organic synthesis, particularly in the synthesis of peptides. It is known for its ability to protect the amine group of amino acids during peptide synthesis, allowing for the stepwise construction of peptides without unwanted side reactions. The 9-Fluorenylmethyloxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in synthetic chemistry .

Mechanism of Action

The 9-Fluorenylmethyloxycarbonyl group protects the amine group of amino acids by forming a stable carbamate linkage. This linkage is stable under acidic conditions but can be cleaved under basic conditions, allowing for the selective deprotection of the amine group. The mechanism involves the formation of a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The 9-Fluorenylmethyloxycarbonyl group is unique in its base-lability, allowing for selective deprotection under mild basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where it can be removed without affecting acid-labile linkers or other protecting groups .

Properties

IUPAC Name

(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRZYYUYDQRCEO-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944465
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218608-82-3
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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